3-Benzyl-5-(5-bromo-2-oxo-1-propylindolin-3-ylidene)-2-thioxothiazolidin-4-one
CAS No.: 617698-16-5
Cat. No.: VC16146960
Molecular Formula: C21H17BrN2O2S2
Molecular Weight: 473.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 617698-16-5 |
|---|---|
| Molecular Formula | C21H17BrN2O2S2 |
| Molecular Weight | 473.4 g/mol |
| IUPAC Name | (5Z)-3-benzyl-5-(5-bromo-2-oxo-1-propylindol-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C21H17BrN2O2S2/c1-2-10-23-16-9-8-14(22)11-15(16)17(19(23)25)18-20(26)24(21(27)28-18)12-13-6-4-3-5-7-13/h3-9,11H,2,10,12H2,1H3/b18-17- |
| Standard InChI Key | DJUNLIWXBXEPGD-ZCXUNETKSA-N |
| Isomeric SMILES | CCCN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N(C(=S)S3)CC4=CC=CC=C4)/C1=O |
| Canonical SMILES | CCCN1C2=C(C=C(C=C2)Br)C(=C3C(=O)N(C(=S)S3)CC4=CC=CC=C4)C1=O |
Introduction
3-Benzyl-5-(5-bromo-2-oxo-1-propylindolin-3-ylidene)-2-thioxothiazolidin-4-one is a complex organic compound belonging to the class of thiazolidinones. These compounds are known for their diverse biological activities, including antitumor and anti-inflammatory properties. The compound features a benzyl group, a brominated indoline moiety, and a thioxothiazolidinone structure, making it of interest in medicinal chemistry and pharmaceutical research.
Structural Information
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Molecular Formula: C21H17BrN2O2S2
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SMILES: CCCN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N(C(=S)S3)CC4=CC=CC=C4)/C1=O
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InChIKey: DJUNLIWXBXEPGD-ZCXUNETKSA-N
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CAS Number: 617698-16-5
| Property | Value |
|---|---|
| Molecular Formula | C21H17BrN2O2S2 |
| Molecular Weight | Approximately 473.40 g/mol |
| CAS Number | 617698-16-5 |
Synthesis and Chemical Reactions
The synthesis of 3-Benzyl-5-(5-bromo-2-oxo-1-propylindolin-3-ylidene)-2-thioxothiazolidin-4-one typically involves multi-step reactions. Key methods include the formation of the indoline moiety and the thioxothiazolidinone ring. The compound participates in various chemical reactions due to its functional groups, such as the bromo substituent and the thioxo group, which can undergo nucleophilic substitution and addition reactions, respectively.
Biological Activities and Applications
Thiazolidinones, including this compound, are studied for their potential biological activities, such as antitumor and anti-inflammatory effects. The mechanism of action is primarily linked to interactions with biological targets, although detailed mechanisms are still under investigation. Research focuses on elucidating specific targets within cancer cells and other disease models.
Characterization Techniques
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm the identity and purity of synthesized compounds. These methods provide crucial information about the compound's structure and help in understanding its potential interactions with biological targets.
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